molecular formula C18H13ClN2O2 B6515865 6-chloro-2-(4-ethylphenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one CAS No. 933197-40-1

6-chloro-2-(4-ethylphenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one

Cat. No.: B6515865
CAS No.: 933197-40-1
M. Wt: 324.8 g/mol
InChI Key: JFCCAIOBMVJHLH-UHFFFAOYSA-N
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Description

The compound “6-chloro-2-(4-ethylphenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one” is a complex organic molecule that contains a chromeno[2,3-c]pyrazol-3-one core with a chlorine atom at the 6-position and a 4-ethylphenyl group at the 2-position .


Molecular Structure Analysis

The molecular structure of this compound would be based on the chromeno[2,3-c]pyrazol-3-one core, which is a bicyclic structure containing a pyrazole ring fused with a chromene ring . The chlorine atom at the 6-position and the 4-ethylphenyl group at the 2-position would add complexity to the structure.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Pyrazole derivatives are known to undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and cycloaddition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the presence of the chlorine atom, the 4-ethylphenyl group, and the chromeno[2,3-c]pyrazol-3-one core .

Future Directions

Future research on this compound could involve further exploration of its synthesis, investigation of its physical and chemical properties, and evaluation of its potential biological activity. Given the biological activity of many pyrazole derivatives, it could be of interest in the field of medicinal chemistry .

Properties

IUPAC Name

6-chloro-2-(4-ethylphenyl)chromeno[2,3-c]pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O2/c1-2-11-3-6-14(7-4-11)21-18(22)15-10-12-9-13(19)5-8-16(12)23-17(15)20-21/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFCCAIOBMVJHLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=CC4=C(C=CC(=C4)Cl)OC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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